O,N-didesmethyltramadol

説明

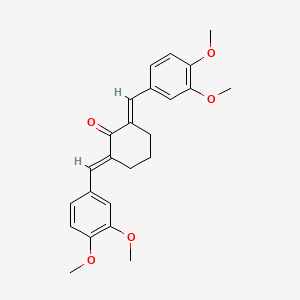

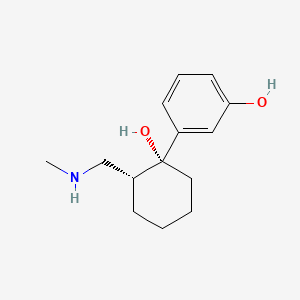

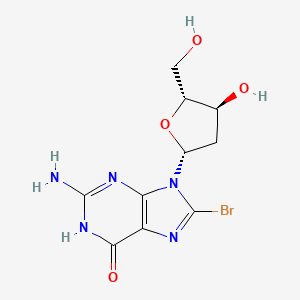

O,N-didesmethyltramadol is an alkylbenzene and a ring assembly . It is an opioid derivative which is one of two active metabolites of the opioid analgesic medication tramadol . It is many times less potent than the other active metabolite O-Desmethyltramadol but is still more potent as a mu opioid receptor agonist than tramadol itself .

Synthesis Analysis

Desmetramadol is metabolized in the liver into the active metabolite N,O-didesmethyltramadol via CYP3A4 and CYP2B6 . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite N,O-didesmethyltramadol by CYP2D6 .Molecular Structure Analysis

The molecular formula of O,N-didesmethyltramadol is C14H21NO2 . The IUPAC name is 3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol . The molecular weight is 235.32 g/mol .Chemical Reactions Analysis

Tramadol is a complex drug, being metabolized by polymorphic enzymes and administered as a racemate with the (+)‐ and (−)‐enantiomers of the parent compound and metabolites showing different pharmacological effects . Three main metabolites are formed; O‐desmethyltramadol (ODT), N‐desmethyltramadol (NDT), and N,O‐didesmethyltramadol (NODT) by the CYP 2D6, CYP 2B6, and CYP 3A4 enzymes .Physical And Chemical Properties Analysis

The molecular weight of O,N-didesmethyltramadol is 235.32 g/mol . The XLogP3 is 2.4 . It has 3 hydrogen bond donor counts .科学的研究の応用

Pharmacodynamics and Receptor Activity

O,N-didesmethyltramadol is known for its role as a G-protein biased μ-opioid receptor full agonist . It has a lower affinity for δ- and κ-opioid receptors, which suggests a more targeted approach in pain management. The compound’s enantiomers exhibit distinct pharmacological profiles, contributing to its complex pharmacological nature and potential use in treating complex pain syndromes like neuropathic pain .

Analgesic Drug Studies

As an active metabolite of tramadol, O,N-didesmethyltramadol is crucial in analgesic drug studies. Its structure has been optimized for better efficacy, and it’s used in drug research to expand therapeutic options. This compound could be pivotal in developing new analgesics with fewer side effects and improved patient outcomes.

Pharmacokinetics Research

Understanding the metabolism of tramadol to O,N-didesmethyltramadol via enzymes like CYP3A4 and CYP2B6 is essential in pharmacokinetics research . This knowledge helps in predicting drug interactions and personalizing medication dosages for patients with varying metabolic rates.

Neurochemical Research

O,N-didesmethyltramadol acts as an antagonist of the serotonin 5-HT2C receptor at pharmacologically relevant concentrations . This property is significant for neurochemical research, as it suggests potential antidepressant properties and could help in the development of new treatments for mood disorders.

Chemical Synthesis and Reactivity

Drug Interaction Studies

Due to its multiple receptor targets, O,N-didesmethyltramadol increases the potential for drug interactions compared to other opioids . This makes it an important subject for drug interaction studies, aiming to understand and mitigate adverse effects when used in combination with other medications.

作用機序

Target of Action

O,N-didesmethyltramadol, also known as tramadol metabolite M5, is an opioid derivative and one of the two active metabolites of the opioid analgesic medication tramadol . It primarily targets the mu-opioid receptors . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

O,N-didesmethyltramadol acts as an agonist at the mu-opioid receptors . This means it binds to these receptors and activates them, mimicking the action of endogenous opioids. Although it is less potent than the other active metabolite, O-Desmethyltramadol, it is still more potent as a mu-opioid receptor agonist than tramadol itself .

Biochemical Pathways

Tramadol is primarily metabolized in the liver by O- and N-demethylation, catalyzed by the cytochrome P450, mainly the isoenzyme CYP2D6 . This process is followed by conjugation with glucuronic acid and sulfate . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite O,N-didesmethyltramadol by CYP2D6 .

Pharmacokinetics

The pharmacokinetics of O,N-didesmethyltramadol are influenced by its metabolism. Tramadol is metabolized in the liver into the active metabolite O,N-didesmethyltramadol via CYP3A4 and CYP2B6 . The rate of this metabolic process can impact the bioavailability of O,N-didesmethyltramadol, and thus its therapeutic effects.

Result of Action

The activation of mu-opioid receptors by O,N-didesmethyltramadol results in analgesic effects, providing relief from moderate to severe pain . This is due to the inhibition of pain signal transmission and the release of endorphins, the body’s natural painkillers.

Action Environment

The action, efficacy, and stability of O,N-didesmethyltramadol can be influenced by various environmental factors. For instance, the presence of other central nervous system depressants can enhance its effects . Additionally, individual variations in the activity of the CYP2D6 enzyme, which is involved in its metabolism, can influence its action . This means that individuals with a less active form of CYP2D6 may experience reduced analgesic effects from tramadol .

Safety and Hazards

将来の方向性

The potential selectivity and favorable side effect profile of desmetramadol compared to its prodrug, tramadol, makes it more suitable for clinical use . Although scientific evidence on the analgesic activity of tapentadol in both species remains limited, experimental studies indicate potential benefits in animals . This suggests that the apparent anti-depressant properties of tramadol may be at least partially mediated by desmetramadol, thus prolonging the duration of therapeutic benefit .

特性

IUPAC Name |

3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXNQQLTDXASSR-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932422 | |

| Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O,N-didesmethyltramadol | |

CAS RN |

144830-18-2, 138853-73-3 | |

| Record name | 3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144830-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,N-Didesmethyltramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138853733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,N-DIDESMETHYLTRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F6QC876T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,O-Didesmethyltramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)

![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)